![molecular formula C5H9BO3 B14134197 [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid CAS No. 299180-01-1](/img/structure/B14134197.png)
[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid typically involves the hydroboration of conjugated dienes followed by oxidation. One common method is the hydroboration of 1,3-pentadiene with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide to yield the boronic acid derivative .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are typically synthesized by the reaction of boric acid with alcohols, followed by hydrolysis to yield the boronic acid . The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields borate esters, while reduction can produce borane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Boronic acids, including this compound, have been explored for their potential use in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and other enzymes that interact with diol-containing substrates .
Industry
In industry, boronic acids are used in the development of sensors and materials. Their ability to form reversible covalent bonds with diols makes them useful in the design of responsive materials and biosensors .
Wirkmechanismus
The mechanism of action of [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including enzyme inhibition and sensor design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Another boronic acid with a simpler structure, commonly used in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Similar to [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid but with a vinyl group instead of a conjugated diene system.
Uniqueness
This compound is unique due to its conjugated diene system, which can participate in additional types of chemical reactions compared to simpler boronic acids. This makes it a versatile reagent in organic synthesis and a valuable tool in the development of new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
299180-01-1 |
|---|---|
Molekularformel |
C5H9BO3 |
Molekulargewicht |
127.94 g/mol |
IUPAC-Name |
[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C5H9BO3/c7-5-3-1-2-4-6(8)9/h1-4,7-9H,5H2/b3-1-,4-2+ |
InChI-Schlüssel |
HAVSNWCBVSMNTG-HSFFGMMNSA-N |
Isomerische SMILES |
B(/C=C/C=C\CO)(O)O |
Kanonische SMILES |
B(C=CC=CCO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-[(4-Methoxyphenyl)methyl]-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-phenyl-N-2-propen-1-ylacetamide](/img/structure/B14134119.png)
![S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate](/img/structure/B14134126.png)
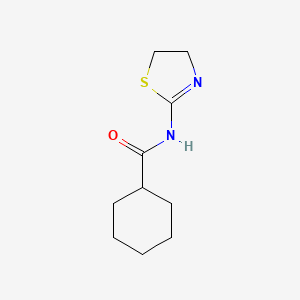
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine](/img/structure/B14134139.png)
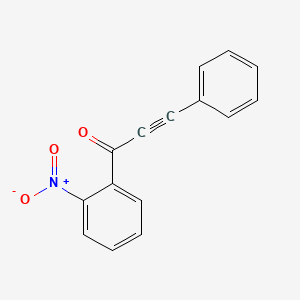
![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)
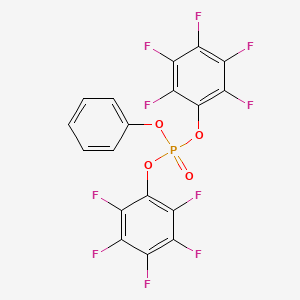

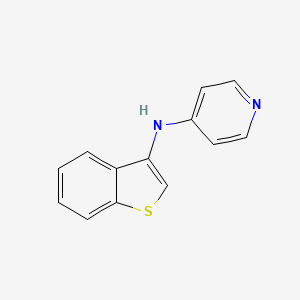
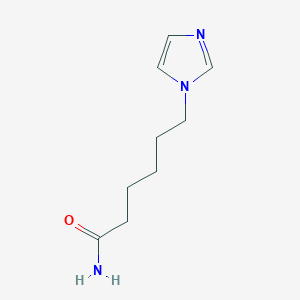
![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
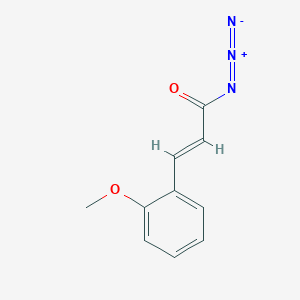
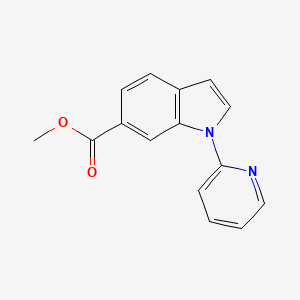
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
